A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole
A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole
Abstract: This technical guide provides an in-depth overview of 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole, a key heterocyclic intermediate in the development of novel therapeutic agents and agrochemicals. The document details a robust synthetic pathway, comprehensive characterization data, and critical safety information. It is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and process development, offering both theoretical insights and practical, field-tested protocols.
Table of Contents
Introduction: The Strategic Importance of a Privileged Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its unique chemical properties and diverse biological activities.[1] As a "privileged scaffold," its derivatives have shown a wide spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group (-CF3) at the 5-position and a chloro group at the 2-position of the thiadiazole ring yields 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole, a highly reactive and versatile intermediate.
The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The chlorine atom, on the other hand, serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the synthesis of a wide array of derivatives. This combination makes 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole a valuable building block in the design and development of novel drugs and agrochemicals.[3][4][5] This guide aims to provide a comprehensive technical overview of its synthesis, characterization, and handling.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole is crucial for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C3ClF3N2S | [3][6] |
| Molecular Weight | 188.56 g/mol | [6] |
| Appearance | Colorless to light yellow solid | [3] |
| Melting Point | 88-92 °C | [3] |
| Boiling Point | 211-214 °C | [3] |
| CAS Number | 53645-98-0 | [3][7] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide; insoluble in water. | [3] |
Synthesis Pathway: From Precursor to Final Product
The synthesis of 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole is a multi-step process that begins with the formation of the core 1,3,4-thiadiazole ring, followed by the introduction of the chloro and trifluoromethyl groups. A reliable and commonly employed synthetic route starts from 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
3.1. Synthesis of the Precursor: 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
The precursor, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, can be synthesized from thiosemicarbazide and trifluoroacetic acid.
Reaction Scheme:
Caption: Synthesis of the 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole precursor.
Detailed Protocol:
-
To a 1 L round-bottom flask, add thiosemicarbazide (14.5 g) suspended in 1,4-dioxane (500 ml) with stirring.[8]
-
Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 ml) over approximately 30 minutes.[8]
-
Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved.[8]
-
After the evolution of HCl gas ceases, pour the reaction mixture into cold water (100 ml) with stirring.[8]
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate the solid product.[8]
-
Filter the product, wash with cold water, and dry at 363 K to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.[8][9]
3.2. Synthesis of 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole
The final product is obtained via a Sandmeyer-type reaction from the amino precursor.
Reaction Scheme:
Caption: Synthesis of 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole.
Detailed Protocol:
-
In a 250 ml round-bottom flask, suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (20.6 g) in concentrated hydrochloric acid (150 ml) with stirring.[8]
-
Cool the reaction mixture to between 263 and 268 K.
-
Slowly add an aqueous solution of sodium nitrite (21.2 g in 350 ml of water) while maintaining the temperature at 263–268 K with continued stirring.[8][9]
-
After 2 hours, add 100 ml of water and warm the mixture to 333–353 K, stirring for an additional 3 hours.[8][9]
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (2 x 150 ml).[8]
-
Wash the combined organic layers with water twice and dry with sodium sulfate.
-
Distill the solvent to obtain the crude product.
-
Purify the crude product by chromatography over silica gel (hexane:EtOAc, 9:1) to yield pure 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole.[8]
Comprehensive Characterization: Validating Identity and Purity
The structural integrity and purity of the synthesized 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole must be confirmed through a combination of spectroscopic and analytical techniques.
4.1. Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Due to the absence of protons directly attached to the thiadiazole ring or the trifluoromethyl group, a proton NMR spectrum will primarily show solvent peaks and any impurities. |
| ¹³C NMR | Expected to show two distinct signals for the carbon atoms of the thiadiazole ring, one significantly deshielded due to the electronegative chlorine and the other coupled to the fluorine atoms of the trifluoromethyl group. Another signal for the trifluoromethyl carbon will also be present. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N stretching within the thiadiazole ring (around 1600-1500 cm⁻¹), C-F stretching of the trifluoromethyl group (around 1300-1100 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.56 g/mol for the most abundant isotopes), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |
4.2. Chromatographic and Physical Analysis
| Technique | Purpose | Expected Result |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | A single major peak indicating a high degree of purity. |
| Melting Point Analysis | To confirm the identity and purity of the solid product. | A sharp melting point range consistent with the literature value (88-92 °C).[3] |
Applications and Future Directions
2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole is a key intermediate in the synthesis of a variety of biologically active compounds. Its high reactivity makes it a valuable building block for creating libraries of derivatives for high-throughput screening in drug discovery and agrochemical research.[3]
-
Medicinal Chemistry: It is used as a synthetic raw material for anti-tumor, antibacterial, antiviral, and anti-inflammatory compounds.[3] The 1,3,4-thiadiazole scaffold is a core component of several clinically used drugs.[10]
-
Agrochemicals: The trifluoromethyl-thiadiazole moiety is found in a number of pesticides and herbicides.
-
Materials Science: Thiadiazole derivatives are also being explored for their applications in materials science, for example, as corrosion inhibitors.
Future research will likely focus on expanding the library of derivatives synthesized from this intermediate and exploring their potential in new therapeutic areas and as novel functional materials.
Safety and Handling Protocols
2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[7][11]
-
Causes skin irritation.[11]
-
Causes serious eye irritation.[11]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[3][7][12]
-
Ventilation: Use only outdoors or in a well-ventilated area.[12]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place.[3] Keep the container tightly closed. Store locked up.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
-
If swallowed: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Disposal: Dispose of contents/container to an approved waste disposal plant.
References
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ChemBK. (2024, April 9). 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole. Retrieved from [Link]
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ResearchGate. (2015, December 6). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]
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International Union of Crystallography. (2023, May 19). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved from [Link]
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ResearchGate. (2010, August 5). Unusual dimerization of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
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ResearchGate. (2023, August 7). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
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MDPI. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Retrieved from [Link]
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PubMed. (n.d.). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Retrieved from [Link]
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